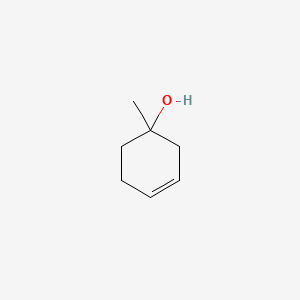

1-Methyl-3-cyclohexen-1-OL

Description

Contextualization within Cyclic Alcohols and Terpenoids

1-Methyl-3-cyclohexen-1-ol is classified as a cyclic alcohol, specifically a tertiary alcohol, due to the hydroxyl group (-OH) being attached to a carbon atom that is bonded to three other carbon atoms. Its six-membered ring with a single double bond places it in the cyclohexenol (B1201834) family. The molecular framework of such compounds is aliphatic and homomonocyclic. hmdb.ca

This compound and its isomers, such as the naturally occurring terpinen-4-ol (4-methyl-1-isopropyl-3-cyclohexen-1-ol), are considered monoterpenoids. ymdb.canih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Menthane monoterpenoids, like alpha-terpineol, are characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group. ymdb.ca The structural features of this compound, including its functional groups—the alcohol and the alkene (C=C) bond—provide significant versatility for organic synthesis. solubilityofthings.com

Overview of Foundational Research Trajectories for this compound and Analogues

Initial research into this compound and its analogues has largely centered on their synthesis and their roles as intermediates in creating more complex molecules. A common synthetic route to tertiary cyclohexenols like 1-Methyl-2-cyclohexen-1-ol involves the 1,2-addition of organolithium reagents, such as methyllithium, to the corresponding α,β-unsaturated ketone (e.g., cyclohexenone). chemicalbook.com

Analogues of this compound have been the subject of significant research. For instance, 3-Methyl-2-cyclohexen-1-ol (B1293851) has been utilized in the synthesis of 19-nor-1α,25-dihydroxyvitamin D(3) derivatives and has been identified as a component of the sex pheromone of the Douglas-fir beetle. chemicalbook.com Another analogue, (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol, serves as a chemical reagent in the synthesis of cannabinoid analogues. chemicalbook.com The study of these related compounds provides insight into the potential reactivity and applications of the core cyclohexenol structure.

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound and its related structures in modern chemistry is multifaceted. These compounds are valuable building blocks in organic synthesis. For example, cyclic alcohols are precursors in the production of various pharmaceuticals, fragrances, and specialty chemicals. solubilityofthings.com The parent compound, 3-Cyclohexen-1-ol (B1583433), is a key intermediate in the synthesis of cyclic monoterpenes used in the flavor and fragrance industry.

The reactivity of the double bond and the hydroxyl group allows for a wide range of chemical transformations. For example, the epoxidation of allylic alcohols like 3-methyl-2-cyclohexen-1-ol is a studied reaction that can be influenced by the presence of amine modifiers to improve selectivity. lookchem.com Furthermore, the structural motif of these compounds is found in many natural products, making them relevant to the fields of medicinal chemistry and materials science. researchgate.net The investigation of compounds like terpinen-4-ol, an isomer of a substituted this compound, for various biological activities highlights the continuing interest in this class of molecules. nih.gov

Chemical Data

Below are tables detailing key chemical properties of this compound and a closely related analogue.

Table 1: Properties of 1-Methyl-2-cyclohexen-1-ol

| Property | Value |

| CAS Number | 23758-27-2 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Source: chemicalbook.com |

Table 2: Properties of 1-methyl-4-(1-methylethyl)-3-cyclohexen-1-ol

| Property | Value |

| CAS Registry Number | 586-82-3 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.2493 g/mol |

| IUPAC Standard InChIKey | XJWZDXFFNOMMTD-UHFFFAOYSA-N |

| Source: nist.govchemeo.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTCCHDSBUCLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954683 | |

| Record name | 1-Methylcyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33061-16-4 | |

| Record name | 1-Methyl-3-cyclohexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033061164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of 1 Methyl 3 Cyclohexen 1 Ol

Established Synthetic Pathways for 1-Methyl-3-cyclohexen-1-OL

Established synthetic routes to this compound and its isomers often involve the creation of the tertiary alcohol functionality on a pre-existing cyclohexene (B86901) ring or the introduction of the double bond after the alcohol has been established.

Cyclization Reactions in this compound Synthesis

Intramolecular cyclization reactions represent a powerful strategy for the construction of cyclic molecules like this compound. A notable approach involves the non-enzymatic, silver(I)-mediated electrophilic methylcyclization of specific acyclic precursors. This method utilizes commercial reagents to induce the formation of the cyclic structure, affording compounds that can be challenging to access through other synthetic methods. Computational studies, including density functional theory calculations, support a stepwise cationic reaction pathway, with the rate-limiting step being the methyl transfer. nih.gov

Functional Group Transformations Leading to this compound

A primary method for synthesizing this compound involves the addition of a methyl group to a carbonyl precursor, specifically 3-cyclohexen-1-one. This transformation is typically achieved through a Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide) acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. Organolithium reagents, such as methyllithium, can also be employed for this 1,2-addition to the carbonyl group.

Another related transformation involves the catalytic 1,3-transposition of a constitutional isomer, 3-methyl-2-cyclohexen-1-ol (B1293851). This isomerization can be achieved using specific ruthenium complexes as catalysts. researchgate.netresearchgate.net Depending on the reaction conditions (solvent, atmosphere), this process can selectively yield different products, including the related 1-methyl-2-cyclohexen-1-ol. researchgate.netresearchgate.net

| Precursor | Reagent/Catalyst | Product |

| 3-Cyclohexen-1-one | 1. CH₃MgBr or CH₃Li2. H₃O⁺ | This compound |

| 3-Methyl-2-cyclohexen-1-ol | [RuCp(OH₂)(PTA)₂]CF₃SO₃ | 1-Methyl-2-cyclohexen-1-ol |

Formation via Radical Substitution Reactions (e.g., from 1-methylcyclohexene)

The synthesis of allylic alcohols from alkenes can be accomplished through allylic substitution reactions. One potential, though less direct, pathway to a related isomer involves the hydroboration-oxidation of 1-methylcyclohexene. This two-step process follows an anti-Markovnikov addition pattern, where borane (B79455) adds to the less substituted carbon of the double bond, followed by oxidation to yield the alcohol. study.com This would primarily form 2-methylcyclohexanol. To arrive at an unsaturated alcohol like this compound from 1-methylcyclohexene would require a more complex, multi-step sequence not typically achieved via a simple radical substitution. For instance, a radical-catalyzed addition of HBr to 1-methylcyclohexene can be used to form an anti-Markovnikov product, which could then potentially be converted to the desired alcohol through further steps. juliethahn.com

Precursor-Based Synthesis of this compound

Precursor-based methods start with a cyclic structure that already contains some of the required features, which are then modified to achieve the final product.

Approaches from Cyclohexenone Derivatives for this compound Analogues

Cyclohexenone derivatives are versatile precursors for a wide range of substituted cyclohexenol (B1201834) compounds. The synthesis of 1-acetyl-4-methyl-3-cyclohexen-1-ol, an analogue of the target compound, serves as a key precursor in the synthesis of various cyclic monoterpenes. tandfonline.com The general strategy involves the selective reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol. jlu.edu.cn For example, 3-methyl-2-cyclohexen-1-one (B144701) can be reduced to 3-methyl-2-cyclohexen-1-ol using reducing agents like lithium aluminum hydride. jlu.edu.cnorgsyn.orglookchem.com This allylic alcohol can then undergo further reactions. The direct alkylation of enolates derived from cyclohexenone derivatives is another powerful tool. For instance, the lithium-ammonia reduction of 3-methyl-2-cyclohexen-1-one generates a specific lithium enolate, which can be trapped by an alkylating agent to introduce substituents at the α-position. orgsyn.org

| Precursor | Reagent | Product | Yield |

| 3-Methyl-2-cyclohexen-1-one | Lithium aluminum hydride in diethyl ether | 3-Methyl-2-cyclohexen-1-ol | 98% orgsyn.orglookchem.com |

Enantioselective Synthesis of this compound and its Stereoisomers

The creation of specific stereoisomers of this compound with high enantiopurity is a key objective. This is achieved through several advanced asymmetric synthesis techniques.

Chiral catalysts play a pivotal role in the asymmetric synthesis of this compound precursors. Ruthenium complexes incorporating the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective for the asymmetric hydrogenation of α,β-unsaturated ketones, such as substituted 2-cyclohexenones. researchgate.netsioc-journal.cn These catalysts can achieve high levels of enantioselectivity, producing chiral cyclic alcohols with excellent yields. researchgate.net The combination of a RuCl₂(binap)(1,4-diamine) complex with a base like potassium tert-butoxide in isopropanol is a well-established system for this transformation. researchgate.net The specific chirality of the BINAP ligand dictates the stereochemical outcome of the hydrogenation, allowing for the selective synthesis of either the (R) or (S) enantiomer of the corresponding saturated ketone, which can then be further elaborated to this compound.

Table 1: Asymmetric Hydrogenation of a Cyclohexenone Precursor using a Ru-BINAP Catalyst

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Yield |

| RuCl₂((R)-BINAP)(diamine) | 2-Methyl-2-cyclohexenone | >98% | High |

Stereoselective hydroxylation of a cyclohexene precursor is another critical method for introducing the hydroxyl group with a defined stereochemistry. This can be achieved through various methods, including dihydroxylation and epoxidation followed by ring-opening. For instance, the trans-hydroxylation of a cyclohexene derivative can be accomplished by first forming an epoxide, which is then opened by a nucleophile, such as water under acidic conditions. youtube.com The stereochemistry of the final diol is dictated by the stereochemistry of the initial epoxidation and the subsequent ring-opening mechanism. While direct C-H bond hydroxylation of cyclohexanes is possible, achieving high stereoselectivity at a specific carbon atom in a complex molecule like a substituted cyclohexene remains a significant challenge. scispace.comnih.gov

Enzymes, particularly lipases, are powerful tools for the enantioselective resolution of racemic mixtures of cyclohexenol derivatives. researchgate.net This method relies on the ability of the enzyme to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) has been successfully used for the kinetic resolution of various cyclohexanol (B46403) derivatives through transesterification reactions. researchgate.net This approach allows for the separation of the two enantiomers, providing access to highly enantioenriched forms of both the acylated and unreacted alcohols. The efficiency of the resolution is often high, with excellent enantiomeric excesses (ee) being achieved.

Table 2: Enzymatic Resolution of a Racemic Cyclohexenol Derivative

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) |

| Candida antarctica lipase B | (±)-1-Methyl-3-cyclohexen-1-ol | Vinyl acetate | (R)-1-Methyl-3-cyclohexen-1-yl acetate and (S)-1-Methyl-3-cyclohexen-1-ol | >99% for both |

The asymmetric ring-opening (ARO) of meso-epoxides is a powerful strategy for the enantioselective synthesis of functionalized alcohols. mdpi.comacs.orgnih.gov This approach involves the desymmetrization of a symmetrical epoxide using a chiral catalyst and a nucleophile. mdpi.comnih.gov For instance, the ARO of cyclohexene oxide with various nucleophiles, catalyzed by chiral metal-salen complexes, can produce trans-1,2-disubstituted cyclohexanols with high enantioselectivity. mdpi.com While this method is highly effective for producing 1,2-difunctionalized cyclohexanes, its direct application to the synthesis of this compound would require a more complex, multi-step sequence starting from a different epoxide precursor. The Sharpless asymmetric epoxidation of allylic alcohols is another fundamental route to chiral 2,3-epoxy alcohols, which are versatile intermediates in organic synthesis. mdpi.comjrchen-group.com

Enantioselective hydroboration of cyclohexene analogues provides a method for the stereoselective introduction of a hydroxyl group. This reaction involves the addition of a boron-hydrogen bond across the double bond, followed by oxidation to yield the corresponding alcohol. The use of chiral borane reagents, such as those derived from isopinocampheol, allows for the asymmetric synthesis of alcohols with high enantiopurity. The regioselectivity and stereoselectivity of the hydroboration are influenced by the steric and electronic properties of both the alkene and the borane reagent. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and enantioselectivity of the synthesis of this compound. This involves a systematic investigation of various reaction parameters, including temperature, solvent, catalyst loading, and reaction time. nih.govnih.gov For instance, in the asymmetric hydrogenation of cyclohexenone precursors using Ru-BINAP catalysts, factors such as hydrogen pressure and the nature of the diamine co-ligand can significantly impact the efficiency and selectivity of the reaction. researchgate.net Similarly, in enzymatic resolutions, the choice of solvent, acyl donor, and temperature can dramatically affect the enantioselectivity and reaction rate. researchgate.net Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for the synthesis. nih.gov

Table 3: Optimization of a Generic Asymmetric Reaction

| Parameter | Condition A | Condition B | Condition C |

| Temperature (°C) | 25 | 0 | -20 |

| Solvent | Toluene | Dichloromethane | Tetrahydrofuran |

| Catalyst Loading (mol%) | 1 | 0.5 | 0.1 |

| Yield (%) | 75 | 85 | 92 |

| Enantiomeric Excess (%) | 90 | 95 | 99 |

Chemical Reactions and Transformations of 1 Methyl 3 Cyclohexen 1 Ol

Electrophilic and Nucleophilic Reactions of the Hydroxyl Group in 1-Methyl-3-cyclohexen-1-OL

The hydroxyl group of this compound can participate in both electrophilic and nucleophilic reactions. As a nucleophile, the oxygen atom can attack various electrophiles. However, the hydroxyl group is a poor leaving group in nucleophilic substitution reactions. libretexts.org To enhance its leaving group ability, it can be protonated in the presence of a strong acid, converting it into a much better leaving group, water. libretexts.org This protonation facilitates substitution reactions.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. This transformation turns the alcohol into a good substrate for nucleophilic substitution, as the sulfonate is an excellent leaving group. libretexts.org This method is advantageous as it proceeds with retention of configuration at the carbon atom. libretexts.org

Common reagents used for the substitution of the hydroxyl group include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which convert the alcohol into the corresponding alkyl halide via an S\N2 mechanism. libretexts.org

Reactions Involving the Cyclohexene (B86901) Double Bond

The double bond in the cyclohexene ring of this compound is susceptible to electrophilic addition reactions. For instance, it can be reduced to form the corresponding saturated cyclohexanol (B46403) derivative. A common method for this reduction is catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Isomerization and Rearrangement Studies of this compound and Related Allylic Alcohols

This compound, being a tertiary allylic alcohol, can undergo various isomerization and rearrangement reactions, often catalyzed by acids or transition metals. biosynth.com These transformations are of significant interest in organic synthesis as they allow for the conversion of a readily available isomer into a more desirable one. iastate.edu

The 1,3-transposition of allylic alcohols involves a shift of the hydroxyl group and a migration of the double bond. iastate.edu This rearrangement can be catalyzed by both Brønsted and Lewis acids. iastate.edunih.gov The classical approach involves using a strong protic or Lewis acid catalyst. iastate.edu The reaction can also be facilitated by light-driven proton-coupled electron transfer (PCET), which involves the activation of the O-H bond to form a reactive alkoxy radical intermediate. nih.govresearchgate.net

A variety of metal catalysts are effective in promoting the 1,3-transposition of allylic alcohols.

Methyltrioxorhenium (MTO): MTO is a versatile and efficient catalyst for the 1,3-transposition of allylic alcohols, leading to the thermodynamically more stable isomer. iastate.eduacs.orgresearchgate.net For aliphatic allylic alcohols, the equilibrium favors the formation of tertiary alcohols over secondary, and secondary over primary. acs.orgresearchgate.netacs.org The reaction is first-order in both the allylic alcohol and MTO but is significantly inhibited by water. iastate.eduacs.org Oxygen-18 labeling studies have shown that the hydroxyl group of the product is the same as that of the starting material. acs.orgresearchgate.netacs.org Other rhenium catalysts like Rhenium(VII) oxide (Re₂O₇) and triphenylsilyl perrhenate (B82622) have also demonstrated high activity and selectivity. organic-chemistry.org

Ruthenium Complexes: Ruthenium complexes are among the most efficient catalysts for the redox isomerization of allylic alcohols to the corresponding saturated carbonyl compounds. ecust.edu.cn Dicationic bipyridine-ruthenium(II) complexes, for example, show very high catalytic activity. ecust.edu.cn Ruthenium complexes can also catalyze the 1,3-transposition of allylic alcohols. For instance, certain ruthenium complexes have been used to study the isomerization of 3-methyl-2-cyclohexen-1-ol (B1293851), which can lead to its 1,3-transposition product, 1-methyl-2-cyclohexen-1-ol. researchgate.net

The table below summarizes the catalytic activity of different metal complexes in allylic alcohol transposition.

| Catalyst | Substrate Type | Product Preference | Key Features |

| Methyltrioxorhenium (MTO) | Aliphatic & Aromatic Allylic Alcohols | Tertiary > Secondary > Primary (Aliphatic); More conjugated isomer (Aromatic) acs.orgresearchgate.net | Inhibited by water; First-order kinetics iastate.eduacs.org |

| Rhenium(VII) oxide (Re₂O₇) | Allylic Alcohols | Thermodynamically preferred isomer organic-chemistry.org | High activity and chemoselectivity at low temperatures organic-chemistry.org |

| Ruthenium(II) Complexes | Allylic Alcohols | Saturated carbonyl compounds (isomerization) ecust.edu.cn | High efficiency for redox isomerization ecust.edu.cn |

Intramolecular hydrogen shifts are key steps in many allylic alcohol isomerizations. diva-portal.org One proposed mechanism involves a iastate.edunih.gov-proton shift through the formation of a tight ion-pair, which can be catalyzed by a base. diva-portal.org In transition-metal-catalyzed isomerizations, several mechanisms involving metal hydride species have been proposed. scispace.com One such mechanism involves the oxidative addition of the allylic C-H bond to the metal center, forming a π-allyl metal hydride intermediate, which then leads to an intramolecular hydrogen transfer. scispace.com Another possibility is a formal 1,3-hydrogen shift that generates a metal-enolate, which can then react with electrophiles. researchgate.net

Oxidation Pathways of this compound

The oxidation of this compound can lead to different products depending on the reagents and reaction conditions. The hydroxyl group can be oxidized to a ketone. A notable reaction is the Babler-Dauben oxidation, which is a chromium-mediated 1,3-oxidative transposition of tertiary allylic alcohols to yield α,β-unsaturated carbonyl compounds. nrochemistry.comwikipedia.org This reaction typically uses reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). nrochemistry.com The mechanism is believed to involve the formation of a chromate (B82759) ester, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent oxidation. wikipedia.org

The table below outlines the oxidation of this compound.

| Reaction | Reagent | Product |

| Oxidation of Hydroxyl Group | Oxidizing agents (e.g., KMnO₄, CrO₃) | Ketone |

| Babler-Dauben Oxidation | Pyridinium chlorochromate (PCC) nrochemistry.comwikipedia.org | α,β-Unsaturated Ketone |

Reduction Pathways of this compound

The chemical structure of this compound features two primary sites for reduction: the carbon-carbon double bond within the cyclohexene ring and the tertiary hydroxyl group. The reduction pathways are largely dictated by the choice of reagents and reaction conditions.

The most common reduction reaction for alkenes is catalytic hydrogenation. libretexts.org This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org For this compound, this reaction saturates the cyclohexene ring to yield 1-methylcyclohexanol. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Catalytic Hydrogenation

In a typical catalytic hydrogenation, the alkene is exposed to hydrogen gas under pressure in the presence of a finely divided metal catalyst. libretexts.org Common catalysts for this transformation include palladium, platinum, and nickel. libretexts.org The reaction is thermodynamically favorable as it leads to the formation of a more stable, lower-energy saturated alkane. libretexts.org

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Description |

| This compound | H₂, Pd/C (or PtO₂, or Ra-Ni) | 1-Methylcyclohexanol | The carbon-carbon double bond is saturated, converting the allylic alcohol to a saturated tertiary alcohol. libretexts.org |

Reductive cleavage of the allylic hydroxyl group is another possible pathway, though it requires specific reagents. For example, the reduction of the related compound, 3-methyl-2-cyclohexen-1-ol, to 3-methylcyclohexene (B1581247) has been accomplished using amalgamated zinc and ethereal hydrogen chloride. orgsyn.org This type of reaction removes the hydroxyl group entirely and retains the double bond, which may shift position depending on the mechanism.

Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound is tertiary, which significantly influences the mechanism of its substitution reactions. Tertiary alcohols typically react through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. libretexts.orgopenstax.org This pathway involves a two-step process: the formation of a carbocation intermediate followed by nucleophilic attack. masterorganicchemistry.com

The hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, for a substitution reaction to occur, it must first be converted into a good leaving group. libretexts.org This is commonly achieved by protonating the alcohol under acidic conditions, which forms a good leaving group, water (H₂O). libretexts.org

Reaction with Hydrogen Halides

When treated with strong hydrogen halides (HBr or HCl), this compound undergoes an Sₙ1 reaction. The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

Protonation: The hydroxyl group is protonated by the acid to form an oxonium ion. libretexts.org

Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a stable tertiary allylic carbocation. The charge is delocalized through resonance between the tertiary carbon and the double bond.

Nucleophilic Attack: The halide ion (e.g., Br⁻) attacks the carbocation, yielding the substituted product, 1-bromo-1-methyl-3-cyclohexene. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the carbon is chiral. masterorganicchemistry.com

Table 2: Sₙ1 Substitution with HBr

| Reactant | Reagent | Intermediate | Product |

| This compound | HBr | Tertiary allylic carbocation | 1-Bromo-1-methyl-3-cyclohexene |

Other reagents can also be used to convert the hydroxyl group into a better leaving group for substitution, such as thionyl chloride (SOCl₂) for forming alkyl chlorides or phosphorus tribromide (PBr₃) for alkyl bromides. libretexts.org These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, but for tertiary alcohols like this compound, the Sₙ1 pathway is more likely. libretexts.org

Keto-Enol Tautomerism Dynamics in this compound

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). wikipedia.orgpressbooks.pub The compound this compound is an enol isomer. Tautomerism involves the migration of a proton and the reorganization of bonding electrons. wikipedia.org

While this compound is itself an enol isomer, its direct tautomerization to a simple ketone is not straightforward. However, it is intimately related to the tautomeric equilibria of substituted cyclohexanones. For instance, the isomerization of the related compound 3-methyl-2-cyclohexen-1-ol to 3-methylcyclohexanone (B152366) can be achieved using ruthenium catalysts. epo.orgresearchgate.net

Once formed, a ketone like 3-methylcyclohexanone exists in equilibrium with its enol tautomers. The position of this equilibrium is influenced by factors such as substitution and solvent. libretexts.orgselfstudys.com For an asymmetrical ketone like 3-methylcyclohexanone, multiple enol tautomers can form.

Equilibrium of 3-Methylcyclohexanone

3-Methylcyclohexanone can form two main enol tautomers by losing a proton from either of the α-carbons:

3-Methyl-1-cyclohexen-1-ol (less substituted double bond)

5-Methyl-1-cyclohexen-1-ol (more substituted double bond)

Generally, the enol form with the more highly substituted double bond is more stable and thus favored at equilibrium. libretexts.org The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. pressbooks.pubscienceinfo.com

Table 3: Keto-Enol Tautomers Related to this compound

| Keto Form | Possible Enol Tautomers | Stability Factors |

| 3-Methylcyclohexanone | 3-Methyl-1-cyclohexen-1-ol | Thermodynamic stability is influenced by the degree of substitution of the C=C double bond. libretexts.org |

| 5-Methyl-1-cyclohexen-1-ol | Generally, more substituted alkenes are more stable. libretexts.org |

In most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. pressbooks.pub For example, cyclohexanone (B45756) exists as only about 0.0001% enol at room temperature. pressbooks.pub However, the presence and reactivity of even a small amount of the enol form is crucial for many reactions of carbonyl compounds. pressbooks.pub

Thermal Decomposition and Pyrolysis Studies of Related Alkenols

Specific pyrolysis studies on this compound are not widely documented, but research on related tertiary and unsaturated alcohols provides insight into its likely thermal decomposition behavior. The pyrolysis of alcohols, particularly unsaturated ones, can proceed through complex reaction networks involving radical chemistry and unimolecular eliminations. researchgate.netresearchgate.net

Tertiary allylic alcohols can be synthesized through the pyrolysis of β-hydroxy sulfoxides, indicating that under certain conditions, the reverse reaction—decomposition of the alcohol—is also plausible. scilit.comcolab.ws The pyrolysis of allylic acetates, which are derivatives of allylic alcohols, has also been studied. acs.org

Studies on the pyrolysis of other unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), show that the reaction pathways are highly dependent on the molecular structure. researchgate.net

Isoprenol consumption is dominated by a unimolecular reaction that splits the molecule. researchgate.net

Prenol decomposition is driven by radical chemistry, primarily involving hydrogen abstraction to form resonantly stabilized radicals. researchgate.net

Given that this compound is a tertiary cyclic alkenol, its thermal decomposition would likely involve several potential pathways:

Dehydration: Elimination of a water molecule is a common thermal reaction for alcohols, which would lead to the formation of methylcyclohexadienes.

Ring-Opening: At higher temperatures, cleavage of the cyclohexene ring could occur, leading to various acyclic products.

Rearrangement: The initial carbocation formed upon dehydration could undergo rearrangements before elimination, leading to a mixture of isomeric dienes.

The products of pyrolysis are often a complex mixture, and their distribution depends on temperature, pressure, and the presence of any catalysts or surfaces. researchgate.netgoogle.com Combustion products from related compounds are noted to include carbon dioxide and other typical products of burning organic materials. scbt.com

Table 4: Potential Pyrolysis Pathways for Alkenols

| Alkenol Type | Dominant Decomposition Mechanism | Key Products/Intermediates | Reference |

| 3-Methyl-3-butenol (Isoprenol) | Unimolecular decomposition | Formaldehyde and isobutene | researchgate.net |

| 3-Methyl-2-butenol (Prenol) | Radical chemistry (H-abstraction) | Resonantly stabilized radicals, 3-methyl-2-butenal, 2-methyl-1,3-butadiene | researchgate.net |

| Tertiary Allylic Alcohols | Rearrangement/Elimination | Dienes, Enones | scilit.comacs.orgacs.org |

Stereochemistry and Conformational Analysis of 1 Methyl 3 Cyclohexen 1 Ol

Conformational Landscape of the Cyclohexene (B86901) Ring in 1-Methyl-3-cyclohexen-1-OL

The presence of a double bond within the six-membered ring of this compound significantly influences its conformational possibilities. Unlike the chair and boat conformations of cyclohexane (B81311), the cyclohexene ring adopts a more restricted set of shapes.

Ring-Puckering Dynamics and Inversion Barriers

The conformational analysis of the cyclohexene ring in molecules like this compound indicates that it primarily exists in a half-chair conformation. This is a direct result of the rigidity imposed by the C=C double bond. The bulkiness of substituents on the ring can further limit the ring's ability to pucker. In related cyclohexene derivatives, the interconversion barrier between different puckered forms, such as equatorial and axial orientations of substituents, is expected to be high, often on the order of several tens of kJ/mol, as this process involves significant torsional strain. univ-lille.fr

Hydroxyl Group Internal Rotation and Orientation

The orientation of the hydroxyl group attached to the chiral center at C1 is a critical aspect of the molecule's conformation. Studies on similar cyclic alcohols, such as cyclohexanol (B46403), have shown that the hydroxyl group's orientation can lead to different conformers. researchgate.net For instance, in cyclohexanol, the hydroxyl group preferentially occupies an equatorial position to minimize steric hindrance, and different rotational orientations of the O-H bond (gauche and trans) give rise to distinct conformers. researchgate.net In the case of this compound, the hydroxyl group's orientation is influenced by both steric factors and potential intramolecular interactions.

Intramolecular Interactions and Their Influence on Conformation

The specific arrangement of atoms in this compound allows for intramolecular interactions that can stabilize certain conformations.

Stereoisomerism in this compound

The presence of a chiral center in this compound gives rise to stereoisomerism, a key feature of its chemical identity.

Enantiomeric Forms and Diastereomeric Relationships

This compound possesses a stereogenic center at the C1 carbon, which is bonded to four different groups: a methyl group, a hydroxyl group, and two different carbon atoms within the ring. This chirality means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. byjus.comucsd.edu These enantiomers are designated as (R)-1-methyl-3-cyclohexen-1-ol and (S)-1-methyl-3-cyclohexen-1-ol based on the Cahn-Ingold-Prelog priority rules. qmul.ac.uk

Enantiomers have identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light and with other chiral molecules. ucsd.edu When additional stereocenters are present in derivatives of this compound, the possibility of diastereomers arises. youtube.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.com

Impact of Substituent Position on Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is profoundly influenced by the spatial arrangement of its substituents. The molecule's preferred three-dimensional shape, or conformation, dictates the accessibility of its reactive sites, thereby controlling the stereochemistry of the products formed. The cyclohexene ring in this compound adopts a half-chair conformation, where the substituents at the C1 position (the methyl and hydroxyl groups) can occupy either pseudo-axial or pseudo-equatorial positions. The interplay between these substituent positions and their inherent steric and electronic properties is the primary determinant of stereoselection in chemical transformations.

The conformational equilibrium of this compound is largely governed by the minimization of steric strain, particularly allylic strain. Allylic 1,3-strain (A¹,³ strain) arises from the steric repulsion between a substituent on an sp³-hybridized carbon (the allylic carbon, C1) and a substituent on the adjacent sp²-hybridized carbon of the double bond (C3). wikipedia.org In this molecule, the conformation that places the bulky methyl group in a pseudo-axial position would experience significant A¹,³ strain with the hydrogen at C3. Consequently, the half-chair conformation where the methyl group occupies the pseudo-equatorial position is significantly more stable. pressbooks.pub This conformational preference exposes one face of the C3-C4 double bond to incoming reagents more than the other, leading to high diastereoselectivity in addition reactions.

The hydroxyl group at the C1 position also plays a crucial role that can either complement or compete with the steric influence of the methyl group. In many reactions, the hydroxyl group can act as a directing group through hydrogen bonding with the reagent. This effect can guide the reagent to the same face (syn-attack) as the hydroxyl group, potentially overriding the steric hindrance that would otherwise favor attack from the opposite face (anti-attack). acs.org

The stereochemical outcomes of common addition reactions, such as epoxidation and hydroboration, serve as excellent illustrations of these principles.

Epoxidation: The epoxidation of this compound can yield two diastereomeric epoxides, syn or anti with respect to the hydroxyl group. The stereochemical result is highly dependent on the reagent used.

Non-directing Reagents: When using a reagent like dimethyldioxirane (B1199080) (DMDO), which does not strongly coordinate with the hydroxyl group, the reaction is primarily under steric control. acs.orgosti.gov The reagent will preferentially attack the double bond from the face opposite to the bulkier pseudo-equatorial methyl group. This leads to the formation of the anti-epoxide as the major product.

Directing Reagents: With peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), the outcome is more complex. While steric hindrance from the methyl group disfavors the syn approach, the hydroxyl group can form a hydrogen bond with the peroxy acid, creating a transition state that directs the epoxidation to the syn face. acs.org The balance between this directing effect and the steric hindrance determines the diastereomeric ratio of the products. In many allylic alcohols, this directing effect is strong and can lead to high syn selectivity.

The following table illustrates the expected diastereoselectivity in the epoxidation of this compound based on these established principles.

| Reagent | Controlling Factor | Predicted Major Product | Expected Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Dimethyldioxirane (DMDO) | Steric Hindrance (A¹,³ Strain) | anti-epoxide | Low (e.g., < 20:80) |

| m-CPBA | H-Bond Directing vs. Steric Hindrance | syn-epoxide | High (e.g., > 85:15) |

Hydroboration-Oxidation: This two-step reaction adds a hydrogen and a hydroxyl group across the double bond. The hydroboration step is a concerted, syn-addition where the borane (B79455) reagent (e.g., BH₃·THF) adds to the less sterically hindered face of the alkene. chemrxiv.orgmasterorganicchemistry.com For this compound, the borane will approach from the face opposite the pseudo-equatorial methyl group. Subsequent oxidation replaces the boron atom with a hydroxyl group, retaining the stereochemistry. This results in the anti-addition of the H and OH groups relative to the original C1 substituents. The major product will be the diastereomer where the newly formed C-H and C-OH bonds are trans to the C1-methyl group. Studies on the closely related 1-methylcyclohexene show that hydroboration-oxidation proceeds with high diastereoselectivity to give the trans-alcohol. researchgate.netchemrxiv.org

The table below summarizes the expected stereochemical outcome for the hydroboration-oxidation of this compound.

| Reaction | Key Stereochemical Step | Controlling Factor | Predicted Major Product Stereochemistry |

|---|---|---|---|

| Hydroboration-Oxidation | syn-addition of B-H to the double bond | Steric approach control (attack opposite to C1-methyl group) | trans relationship between the C1-methyl group and the new substituents at C2 and C3 |

Spectroscopic and Analytical Characterization of 1 Methyl 3 Cyclohexen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 1-Methyl-3-cyclohexen-1-ol.

The ¹H NMR spectrum of this compound provides valuable information for its structural confirmation and the assessment of its purity. The chemical shifts of the protons are influenced by their local electronic environment. oregonstate.edu

Key expected signals in the ¹H NMR spectrum include:

Methyl Protons (-CH₃): A singlet corresponding to the methyl group attached to the quaternary carbon (C1).

Olefinic Protons (=CH-): Signals in the downfield region, characteristic of protons on the carbon-carbon double bond.

Allylic Protons: Protons on the carbon atoms adjacent to the double bond.

Cyclohexane (B81311) Ring Protons (-CH₂-): A series of multiplets for the methylene (B1212753) groups in the ring.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing connectivity information. Purity can be assessed by the absence of signals from impurities.

A related compound, 1-methyl-1-cyclohexene, shows a signal for the vinylic proton at approximately 5.38 ppm and the methyl protons at around 1.63 ppm. chemicalbook.com While not identical, these values provide a reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable | Broad Singlet |

| =CH- | ~5.4 - 5.7 | Multiplet |

| -CH₂- (allylic) | ~1.9 - 2.1 | Multiplet |

| -CH₂- | ~1.5 - 1.9 | Multiplet |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

For molecules with stereocenters like this compound, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry. mlsu.ac.in Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, which helps in assigning the stereochemical configuration. ipb.ptresearchgate.net For instance, a NOESY experiment could reveal the spatial relationship between the methyl group and the protons on the cyclohexene (B86901) ring, aiding in the determination of its orientation. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular structure. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides a molecular fingerprint of this compound based on its molecular vibrations. mdpi.com

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups. mdpi.com

Key vibrational modes include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (Olefinic): Absorption just above 3000 cm⁻¹ corresponds to the stretching of the C-H bonds on the double bond.

C-H Stretch (Aliphatic): Bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching of the methyl and methylene groups.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the stretching of the carbon-oxygen bond of the tertiary alcohol.

Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions, such as temperature or solvent polarity. These changes can indicate the presence of different conformers of the cyclohexene ring.

Vapor phase IR spectra can provide information about the molecule in an isolated state, free from intermolecular interactions like hydrogen bonding that are present in the condensed phase. nih.gov In the vapor phase, the O-H stretching vibration is expected to appear as a sharper band at a higher frequency (around 3600-3700 cm⁻¹) compared to the broad band observed in the liquid or solid state. This is because the intermolecular hydrogen bonds are significantly reduced in the gas phase. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would be a common method. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.

The fragmentation pattern provides structural clues. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), which is often a prominent peak. Other fragmentations could involve the loss of the methyl group (M-15) or cleavage of the cyclohexene ring. For a related compound, 3-cyclohexen-1-ol (B1583433), a base peak at m/z 81, corresponding to [M–H₂O–H]⁺, has been reported. A similar fragmentation might be expected for this compound. The NIST WebBook provides mass spectral data for a similar compound, 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, which shows significant peaks that can be used for comparison. nist.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1-cyclohexene |

| 3-cyclohexen-1-ol |

GC-MS Analysis for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like this compound. uin-alauddin.ac.idthepharmajournal.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. uin-alauddin.ac.id The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification by comparing it to spectral libraries like the NIST Mass Spectral Library. nih.gov

The identification of this compound is confirmed by its retention time, the time it takes to travel through the chromatographic column, and its characteristic mass spectrum. For instance, in an analysis of volatile compounds in Ipomoea cairica leaves, this compound was identified with a retention time of 7.27 minutes. nih.gov The mass spectrum of an alcohol like this compound often shows a weak or absent molecular ion peak, with prominent fragments resulting from the cleavage of the C-C bond adjacent to the oxygen atom and potential loss of a water molecule. libretexts.org The fragmentation pattern is crucial for distinguishing it from its isomers. nist.gov

Quantification of this compound in a sample can be achieved by measuring the area of its corresponding peak in the chromatogram. uin-alauddin.ac.id The relative abundance of the compound is often expressed as a percentage of the total volatile components identified. nih.gov

Table 1: GC-MS Data for Identification of this compound and Related Compounds

| Compound Name | Retention Time (min) | Molecular Formula | Key Mass Fragments (m/z) |

|---|---|---|---|

| This compound | 7.27 nih.gov | C7H12O nih.gov | Data not available |

| 1-Methyl-3-vinyl-3-cyclohexen-1-ol | 19.218 escholarship.org | Data not available | 43 escholarship.org |

| 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 13.28 amegroups.cn | C10H18O amegroups.cn | Data not available |

LC-ESI-QQ and MS2 Techniques for Related Compounds

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QQ) mass spectrometry is a powerful tool for analyzing less volatile and thermally labile compounds, including derivatives and related compounds of this compound. thermofisher.comnih.gov This technique separates compounds in the liquid phase before they are ionized by electrospray ionization (ESI), a soft ionization method that typically keeps the molecule intact. uni-bonn.de

The triple quadrupole (QQ) mass analyzer allows for highly selective and sensitive detection through techniques like Selected Reaction Monitoring (SRM). thermofisher.com In SRM, the first quadrupole selects a specific parent ion, which is then fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored by the third quadrupole. This MS2 capability provides structural information and enhances specificity, which is particularly useful in complex matrices. thermofisher.comcore.ac.uk Although direct LC-ESI-QQ analysis of this compound itself is less common due to its volatility, this method is invaluable for studying its non-volatile derivatives or related terpene alcohols. thermofisher.com

Chromatographic Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the determination of its stereochemical purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Enantiomeric Excess Determination

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation of this compound. diva-portal.org GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is effective for separating volatile compounds. nih.gov The choice of the GC column's stationary phase is critical; non-polar columns like those with a (5%-phenyl)-methylpolysiloxane phase are commonly used. mdpi.com

For the determination of enantiomeric excess (e.e.), which measures the purity of a specific enantiomer in a chiral compound, chiral chromatography is employed. This can be achieved using either chiral GC or chiral HPLC columns. diva-portal.org These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. diva-portal.org For example, a β-cyclodextrin column can be used in chiral GC to determine the e.e. of cyclohexene derivatives. The separated enantiomers are then quantified to calculate the e.e. diva-portal.org

Optimization of Chromatographic Conditions for Complex Mixtures

When analyzing complex mixtures containing this compound, optimizing chromatographic conditions is crucial to achieve good separation and avoid co-elution of compounds. mdpi.comresearchgate.net This involves adjusting parameters such as the temperature program in GC, the mobile phase composition in HPLC, and the flow rate of the carrier gas or mobile phase. nih.govmdpi.com

In GC, the oven temperature program, which involves setting an initial temperature, ramp rates, and final temperature, is optimized to ensure that all compounds of interest are well-resolved. nih.govmdpi.com For instance, a typical program might start at a lower temperature and gradually increase to elute compounds with different boiling points at different times. uin-alauddin.ac.id In complex samples, such as essential oils or environmental extracts, chemometric methods can be used to resolve overlapping peaks and extract the pure mass spectra of individual components. amegroups.cnresearchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Stationary Phase Example | Key Optimization Parameters |

|---|---|---|---|

| GC-MS | Identification & Quantification | HP-5MS (non-polar) uin-alauddin.ac.idamegroups.cn | Oven temperature program, carrier gas flow rate nih.govmdpi.com |

| Chiral GC/HPLC | Enantiomeric Excess (e.e.) Determination | β-cyclodextrin | Temperature, solvent polarity |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. rsc.org While obtaining a suitable single crystal of the volatile this compound can be challenging, its derivatives are often more amenable to crystallization. ppor.az

By converting the liquid alcohol into a solid derivative, such as an ester or a urethane, single crystals can be grown and analyzed. The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms. This has been successfully applied to various cyclohexene and cyclohexanol (B46403) derivatives to unequivocally assign their stereochemistry. rsc.orgppor.az For example, the stereochemistry of various dibenzylaminocyclohexan-1-ol isomers was assigned using a combination of NMR spectroscopy and single-crystal X-ray analysis. rsc.org This definitive structural information is invaluable for understanding reaction mechanisms and structure-activity relationships.

Computational and Theoretical Studies on 1 Methyl 3 Cyclohexen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering high accuracy for determining electronic structure and energy.

Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for studying molecular conformations. For cyclic alcohols like 1-methyl-3-cyclohexen-1-ol, these methods can elucidate the subtle interplay of forces that determine the preferred three-dimensional structures.

Studies on the related molecule, 3-cyclohexen-1-ol (B1583433), using Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster with single and double excitations (CCSD) with a cc-pVTZ basis set, have identified six distinct conformational minima. researchgate.netresearchgate.net These conformers arise from different combinations of the ring-twisting angle and the internal rotation of the hydroxyl (-OH) group. researchgate.net A key finding is the presence of an intramolecular π-type hydrogen bond in the lowest energy conformers, where the hydroxyl hydrogen interacts with the electron density of the C=C double bond. researchgate.netresearchgate.net

According to MP2/cc-pVTZ calculations, the conformer featuring this intramolecular hydrogen bond is the most stable. researchgate.net However, higher-level CCSD/cc-pVTZ computations suggest that a conformer without this bond is slightly lower in energy, by a very small margin of 10 cm⁻¹. researchgate.net This highlights the sensitivity of conformational energies to the level of theory employed. The energy differences between the various conformers are generally small, indicating that multiple conformations are likely populated at room temperature. researchgate.net

Table 1: Calculated Relative Conformational Energies of 3-Cyclohexen-1-ol

| Conformer Description | Relative Energy (MP2/cc-pVTZ) | Relative Energy (CCSD/cc-pVTZ) |

|---|---|---|

| With π-type H-bond | 0 cm⁻¹ (Lowest) | 10 cm⁻¹ |

| Without H-bond | 108 cm⁻¹ | 0 cm⁻¹ (Lowest) |

| Other Conformers | up to 401 cm⁻¹ (1.15 kcal/mol) | - |

Data sourced from studies on 3-cyclohexen-1-ol and is illustrative for the types of conformations expected for this compound. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.comosti.gov For a molecule like this compound, DFT can be used to map the entire reaction coordinate for processes such as acid-catalyzed dehydration, oxidation, or cycloaddition reactions.

By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for the determination of activation barriers and reaction enthalpies. For example, in a study of the cycloaddition reaction between methyleneketene and pyrroline-1-oxide, DFT calculations at the B3LYP/6-31G* level were used to identify the most favorable reaction pathway by comparing the activation barriers of different approaches. researchgate.net This type of analysis could be applied to understand the regioselectivity and stereoselectivity of reactions involving the double bond of this compound. While many density functionals can yield reliable results, studies have shown that the choice of functional can sometimes significantly impact the predicted mechanism, necessitating careful selection or benchmarking. osti.gov

Molecular Mechanics and Semiempirical Molecular Orbital Calculations

For larger systems or for rapid initial conformational searches, molecular mechanics and semiempirical methods are often employed.

Molecular Mechanics (MM): These methods use classical physics principles (balls and springs) to calculate molecular energies. liverpool.ac.uk Force fields like MM3 and MMFF94 are parameterized to reproduce experimental or high-level computational data. nih.gov A conformational analysis of this compound using molecular mechanics would involve systematically rotating the single bonds to generate a multitude of possible structures, which are then energy-minimized to find the stable conformers. This approach is highly efficient for exploring the conformational space before refining the geometries and energies with more accurate quantum methods. nih.gov

Semiempirical Molecular Orbital Calculations: These methods are a simplification of ab initio calculations, using parameters derived from experimental data to speed up the computation. While less accurate than MP2 or CCSD, they can provide useful qualitative insights into electronic structure and relative energies. researchgate.net

Potential Energy Surface Mapping and Conformational Interconversion Dynamics

The dynamics of how this compound converts between its different stable shapes can be understood by mapping its potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

For the analogous 3-cyclohexen-1-ol, a two-dimensional PES was generated to describe the conformational dynamics along two key coordinates: the ring-twisting motion and the internal rotation of the -OH group. researchgate.net This map reveals the energy minima corresponding to the stable conformers and the energy barriers (saddle points) that must be overcome to interconvert between them. researchgate.nettamu.edu Such an analysis for this compound would show how the methyl group at the C1 position influences the barriers to ring inversion and hydroxyl group rotation compared to the parent compound.

Estimation of Thermochemical Parameters (e.g., Enthalpies of Formation)

Thermochemical parameters are crucial for chemical engineering and process design. High-accuracy ab initio methods, particularly local coupled-cluster approaches like CCSD(T), have been developed to efficiently estimate gas-phase enthalpies of formation (ΔfH°). nist.gov These protocols often involve calculating the atomization energy of the molecule and then combining it with the known enthalpies of formation of the constituent atoms. nist.gov

Table 2: Selected Thermochemical Parameters for Isomeric Terpinenol

| Property | Symbol | Value | Units |

|---|---|---|---|

| Enthalpy of Vaporization | ΔvapH° | 53.2 ± 0.4 | kJ/mol |

| Normal Boiling Point | Tboil | 483.2 ± 2.0 | K |

| Octanol/Water Partition Coeff. | logPoct/wat | 2.599 | - |

Data for 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. Sourced from Cheméo. chemeo.com

Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Labeling Studies)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. nih.gov By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position, one can observe a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step of the reaction. acs.org

For this compound, deuterium labeling could be used to probe mechanisms of various reactions. For example, in an E2 elimination (dehydration) reaction, placing a deuterium on the carbon adjacent to the hydroxyl-bearing carbon would allow for the measurement of the kH/kD ratio. A large primary KIE (typically > 2) would provide strong evidence for C-H bond cleavage in the rate-limiting step. iitd.ac.in

In a study on the thermal isomerization of a bicyclic alkene, deuterium labeling at different positions helped to rule out certain mechanistic pathways. iitd.ac.in The observed kH/kD values were much smaller than expected for mechanisms involving a Current time information in Las Vegas, NV, US.sigmaaldrich.com hydrogen shift or a trans-to-cis isomerization, pointing towards a direct disrotatory ring-opening as the correct mechanism. iitd.ac.in A similar strategy could differentiate between potential rearrangement or addition mechanisms involving this compound.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions with Cyclohexenol (B1201834) Analogues

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of enzyme-substrate interactions at an atomic level. mdpi.commdpi.comnih.gov These simulations model the movement of atoms over time, providing insights into the conformational changes, binding stability, and interaction energies that govern the binding of a ligand to an enzyme's active site. mdpi.commdpi.com For cyclohexenol analogues, such as the monoterpenoids α-terpineol and terpinen-4-ol, MD simulations have been instrumental in understanding their mechanisms of action against various enzymatic targets. These compounds are structurally related to this compound.

Research Findings from MD Simulations

Recent research has employed MD simulations to explore the interactions of cyclohexenol analogues with a range of enzymes, revealing key details about their inhibitory potential and binding modes.

A study investigating the antifungal and anti-ochratoxin A (OTA) activity of α-terpineol and terpinen-4-ol against Aspergillus carbonarius utilized MD simulations to understand their interaction with enzymes in the OTA biosynthesis pathway. nih.gov The simulations, complemented by molecular docking, indicated that both compounds could bind effectively to cytochrome P450 enzymes, which are crucial for the synthesis of the OTA precursor. nih.gov The stability of these interactions suggested a mechanism of action whereby these monoterpenes could disrupt the enzymatic activity required for toxin production. nih.gov

In the context of neurodegenerative diseases, the neuroprotective properties of α-terpineol have been assessed through computational methods. researchgate.net Molecular docking studies identified monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) as potential targets. Subsequent 100-nanosecond MD simulations were performed on the α-terpineol-MAO-B and α-terpineol-AChE complexes to evaluate their stability and conformational dynamics. researchgate.net The results indicated that the α-terpineol-MAO-B complex had a particularly high docking score of -8.151 kcal/mol, suggesting a strong and stable interaction. researchgate.net

Furthermore, the potential of terpinen-4-ol as an antibacterial agent against Staphylococcus aureus was investigated using in silico techniques. nih.govresearchgate.net Molecular docking suggested a possible interaction with penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis and a major factor in methicillin (B1676495) resistance. nih.govresearchgate.net This computational prediction provides a foundation for understanding the molecular basis of terpinen-4-ol's antibacterial activity. nih.gov

Another area of investigation has been the anti-inflammatory potential of cyclohexenol analogues. MD simulations were used to study the interaction of α-terpineol with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net These simulations help to elucidate the binding stability and the specific interactions within the enzyme's active site that could lead to inhibition. researchgate.net

In a notable example of how MD simulations can guide practical applications, researchers used them to engineer the monooxygenase PikC for the specific hydroxylation of menthol (B31143) derivatives, which share a cyclohexanol (B46403) core structure. nih.govresearchgate.net The simulations were able to predict how changes in the substrate's anchoring group and the enzyme's amino acid sequence would affect binding and catalytic efficiency. nih.gov This computational guidance led to the successful engineering of the enzyme for the desired chemical transformation. nih.govresearchgate.net

The table below summarizes the binding energies and key interaction findings from molecular docking and dynamics studies of cyclohexenol analogues with various enzyme targets.

| Compound | Enzyme Target | Binding Energy (kcal/mol) | Key Findings |

| α-Terpineol | Cytochrome P450 (A. carbonarius) | -7.232 (minimum) | Stable binding suggests inhibition of OTA precursor synthesis. nih.gov |

| Terpinen-4-ol | Cytochrome P450 (A. carbonarius) | -7.232 (minimum) | Stable binding suggests inhibition of OTA precursor synthesis. nih.gov |

| α-Terpineol | Monoamine Oxidase B (MAO-B) | -8.151 | High docking score indicates strong, stable interaction. researchgate.net |

| α-Terpineol | Acetylcholinesterase (AChE) | -6.903 | Favorable binding, suggesting potential for neuroprotective effects. researchgate.net |

| Terpinen-4-ol | NF-κB | -5.40 | Stable docking conformation, indicating potential interaction. mdpi.com |

| Terpinen-4-ol | HIF-1α | -4.63 | Stable docking conformation, indicating potential interaction. mdpi.com |

| Terpinen-4-ol | TNF-α | -4.89 | Stable docking conformation, indicating potential interaction. mdpi.com |

| Terpinen-4-ol | Penicillin-Binding Protein 2a (PBP2a) | Not specified | Identified as a possible molecular target for antibacterial activity. nih.govresearchgate.net |

| α-Terpineol | Cyclooxygenase-2 (COX-2) | Not specified | Identified as a powerful bioactive compound with increased binding affinity. researchgate.net |

These computational studies, particularly molecular dynamics simulations, provide a detailed framework for understanding how cyclohexenol analogues like α-terpineol and terpinen-4-ol interact with and potentially inhibit various enzymes. This knowledge is crucial for the rational design of new therapeutic agents and for understanding the biological activities of these natural compounds.

Ecological and Environmental Significance of 1 Methyl 3 Cyclohexen 1 Ol

The role of 1-Methyl-3-cyclohexen-1-ol and its related terpene alcohol analogues extends significantly into the realms of chemical ecology and environmental science. These compounds function as critical chemical messengers in insect communication and are subject to various environmental degradation processes that determine their persistence and impact on ecosystems.

Future Research Directions and Unexplored Avenues for 1 Methyl 3 Cyclohexen 1 Ol

Advanced Synthetic Strategies for Complex 1-Methyl-3-cyclohexen-1-OL Derivatives

Future synthetic research will likely focus on creating structurally complex molecules derived from this compound. This involves moving beyond simple functional group transformations to more sophisticated and stereocontrolled methodologies.

Asymmetric Catalysis: A primary goal will be the development of enantioselective synthetic routes to chiral derivatives. The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the synthesis of specific stereoisomers. orientjchem.org This is crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often stereospecific.

Cascade Reactions: Designing one-pot cascade reactions starting from this compound or its precursors could offer efficient pathways to polycyclic and densely functionalized molecules. These reactions, which involve multiple bond-forming events in a single operation, align with the principles of green chemistry by reducing waste and improving atom economy.

C-H Activation/Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Future work could explore the regioselective and stereoselective C-H activation of the cyclohexene (B86901) ring or the methyl group. This would provide novel and direct access to derivatives that are challenging to synthesize through traditional methods.

| Synthetic Strategy | Potential Outcome | Research Focus |

| Asymmetric Catalysis | Enantiomerically pure derivatives | Development of novel chiral catalysts and ligands |

| Cascade Reactions | Polycyclic and complex molecular architectures | Design of multi-step one-pot syntheses |

| C-H Functionalization | Novel derivatives via direct bond activation | Exploration of regioselective and stereoselective catalysts |

Deeper Mechanistic Understanding of this compound Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing new transformations. For this compound, several areas warrant deeper mechanistic investigation.

Rearrangement Reactions: As an allylic alcohol, the compound is susceptible to various rearrangements, such as the Meyer-Schuster and Rupe rearrangements, under acidic conditions. Detailed kinetic and computational studies could elucidate the precise pathways, transition states, and intermediates involved, allowing for selective control over product formation.

Oxidation and Reduction Pathways: The oxidation of this compound can lead to various products, including enones and epoxides. Mechanistic studies using isotopic labeling and in-situ spectroscopic monitoring could clarify the role of different oxidants and catalysts, paving the way for highly selective oxidation protocols. researchgate.net Similarly, understanding the mechanism of stereoselective reductions is key.

Pericyclic Reactions: The double bond in the cyclohexene ring allows for participation in pericyclic reactions like Diels-Alder and ene reactions. Future research could focus on understanding how the hydroxyl and methyl groups influence the stereoselectivity and reactivity in these cycloadditions, potentially through computational modeling of transition states. nih.gov

High-Resolution Spectroscopic and Imaging Techniques for Conformational Studies

The cyclohexene ring of this compound exists in various conformations, which significantly influences its reactivity. Advanced spectroscopic techniques can provide unprecedented insight into its dynamic conformational behavior.

Cryogenic Spectroscopy: Techniques such as matrix isolation infrared spectroscopy or cryogenic NMR spectroscopy can be used to trap and study individual conformers at very low temperatures. This would allow for the direct observation and characterization of the different chair, boat, and twist-boat conformations.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide detailed information about their absolute configuration and solution-phase conformation.

Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR experiments, including Nuclear Overhauser Effect (NOE) spectroscopy, can map the spatial proximity of atoms, providing crucial data to determine the preferred solution-phase conformation and the dynamics of ring-flipping. youtube.comyoutube.com

Integration of In Silico Methods for Predictive Modeling of Reactivity and Selectivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Applying these methods to this compound can accelerate discovery and deepen understanding.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions. This can guide experimental work by identifying promising reaction conditions and catalysts for desired transformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different solvents and at various temperatures. This can provide insights into its conformational landscape and how the solvent environment influences reactivity.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications of its derivatives, QSAR models can be developed to predict biological activity based on molecular structure. mdpi.com This can help in designing new derivatives with enhanced potency and selectivity.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways, selectivity |

| Molecular Dynamics (MD) | Conformational Analysis | Solvent effects, conformational preferences, dynamic behavior |

| QSAR | Drug and Agrochemical Design | Biological activity, toxicity, pharmacokinetic properties |

Exploration of Novel Ecological Roles and Interactions within Biological Systems

Many structurally related cyclohexenols are naturally occurring compounds, often acting as signaling molecules or pheromones in insects. researchgate.net Future research could investigate whether this compound or its derivatives play similar roles.

Pheromone and Kairomone Identification: Screening for the presence of this compound in insect or plant volatile emissions could reveal new ecological interactions. If identified as a semiochemical, it could be explored for applications in pest management through mating disruption or trapping.

Metabolic Studies: Investigating the metabolic fate of this compound in microorganisms, plants, and animals could uncover novel biotransformation pathways and bioactive metabolites. This could lead to the discovery of new enzymes and biocatalytic processes.

Environmental Fate and Transformation: Studying the atmospheric chemistry of this compound, such as its reaction with hydroxyl radicals and ozone, is important for understanding its environmental impact as a volatile organic compound (VOC). researchgate.net

Sustainable and Green Chemistry Approaches for this compound Production

Developing environmentally benign and sustainable methods for chemical production is a paramount goal of modern chemistry. organic-chemistry.orgmdpi.com

Biocatalysis and Biosynthesis: Engineering microorganisms or isolating enzymes that can produce this compound or its precursors from renewable feedstocks would be a significant advancement. This could involve metabolic engineering of yeast or bacteria to produce the target molecule from simple sugars.

Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as terpenes derived from plant oils, could provide a sustainable alternative to fossil fuel-based syntheses. rsc.orgresearchgate.net

Flow Chemistry and Process Intensification: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. nih.gov This approach can also facilitate easier scale-up and integration of catalytic cycles, reducing waste.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Environmental Science

The intersection of organic chemistry and environmental science offers fertile ground for innovative research involving this compound.

Development of Green Solvents and Reagents: Derivatives of this compound could be investigated as potential bio-based solvents or reaction media, contributing to the development of greener chemical processes. nih.govrsc.org